N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine in the case of cholinesterase, and the synthesis of leukotrienes in the case of lipoxygenase, leading to changes in cellular signaling.
Biochemical Pathways
The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide affects the cholinergic and leukotriene pathways . The downstream effects include enhanced cholinergic signaling due to increased acetylcholine levels, and reduced inflammatory response due to decreased leukotriene levels.
Pharmacokinetics
Similar sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide’s action include enhanced neuronal communication due to increased acetylcholine levels, and reduced inflammation due to decreased leukotriene levels .
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a dioxopiperidine component. Its molecular formula is C19H24N4O5S, with a molecular weight of approximately 432.48 g/mol. The presence of the dioxin and pyrazole rings suggests diverse pharmacological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. The compound has shown promise in targeting specific pathways involved in tumor growth and proliferation. For instance, pyrazoles have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Pyrazole derivatives have been recognized for their antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Neuroprotective Effects
There is emerging evidence that compounds containing the dioxin structure may exert neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The ability to modulate neuroinflammatory responses makes this compound a candidate for further exploration in treating conditions like Alzheimer's disease .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as cell cycle regulation and apoptosis.
- Receptor Modulation : It has been suggested that the compound can interact with various receptors (e.g., alpha-adrenergic receptors), influencing signaling pathways that control cell survival and proliferation .
- Oxidative Stress Reduction : By acting as an antioxidant, it may reduce cellular damage caused by reactive oxygen species (ROS), thereby protecting neuronal cells from degeneration .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with pyrazole and dioxin structures:
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c24-18-6-3-7-19(25)23(18)8-9-30(26,27)21-14-10-20-22(11-14)12-15-13-28-16-4-1-2-5-17(16)29-15/h1-2,4-5,10-11,15,21H,3,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPRSYPHHDRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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